Lomerizine (KB-2796), chemically known as 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is a synthetic compound classified as a calcium channel blocker [, , , ]. It has been investigated for its potential as a cerebral vasodilator and anti-ischemic agent [, , ].
Trimetazidine, chemically 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is another synthetic compound structurally similar to lomerizine [, ]. It is primarily recognized for its anti-ischemic properties, particularly in the treatment of angina pectoris [, , , ].
1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine core substituted with various aromatic groups. The classification of this compound falls under the category of piperazine derivatives, known for their diverse biological activities.
The compound can be synthesized using various methods involving starting materials such as benzylpiperazine and 2,3,4-trimethoxybenzaldehyde. Its classification as a piperazine derivative highlights its structural similarities to other biologically active compounds, making it of interest in drug development and research.
The synthesis of 1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves:
In industrial settings, optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as controlled addition of reagents and purification methods like recrystallization or chromatography are employed to refine the final product.
The molecular formula of 1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine is . Its molecular weight is approximately 370.49 g/mol.
CC(=CC=C(C=CC)O)C1=CC=C(C=C1)O
XYZ1234567890
The structure features a central piperazine ring flanked by aromatic groups that contribute to its pharmacological properties.
The compound can participate in several chemical reactions:
The mechanism of action for 1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves interactions with neurotransmitter systems in the brain. Its structural similarity to other piperazine derivatives suggests potential activity at serotonin and dopamine receptors, which are critical targets in the treatment of various neurological disorders.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: